

Spectroscopic Profile of Deoxytopsentin: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Deoxytopsentin** (also known as Topsentin A), a bis-indole alkaloid first isolated from the marine sponge Spongosorites genitrix. The information presented herein is essential for the identification, characterization, and further development of this marine natural product. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **Deoxytopsentin** as C₂₀H₁₄N₄O. The electron ionization mass spectrum is characterized by an intense molecular ion peak and several distinct fragmentation patterns crucial for its structural elucidation.

Table 1: Mass Spectrometry Data for Deoxytopsentin



m/z (Da)	Relative Intensity	Assignment
326.1169	High	[M] ⁺ (Molecular Ion)
210	-	Fragment c
209	-	Fragment c - H
183	-	Fragment d + H
181	-	Fragment c - H - CO
145	-	Fragment a + H
144	-	Fragment a
117	-	Fragment a + H - CO
116	-	Fragment a - CO

Data sourced from Bartik et al. (1987). Relative intensities were not specified in the source.

Experimental Protocol: Mass Spectrometry

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) was performed on a Kratos MS-30 mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The instrument was operated in high-resolution mode to obtain accurate mass measurements for molecular formula determination.

Infrared (IR) Spectroscopy

The infrared spectrum of **Deoxytopsentin** is characteristic of its aromatic bis-indole structure, featuring prominent absorptions corresponding to N-H and C=O stretching, as well as aromatic C-H and C=C vibrations.

Table 2: Infrared (IR) Spectroscopy Data for Deoxytopsentin



Wavenumber (cm ⁻¹)	Description	
3300 (broad)	N-H stretching	
1710	C=O stretching (ketone)	
1525	C=C stretching (aromatic)	
870	C-H out-of-plane bending (aromatic)	
745	C-H out-of-plane bending (aromatic)	

Data represents characteristic bands for the closely related Topsentin-B1 as detailed by Bartik et al. (1987), consistent with the structural features of **Deoxytopsentin**.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of **Deoxytopsentin**. The ¹H and ¹³C NMR spectra, typically recorded in acetone-d₆, reveal the chemical environment of each proton and carbon atom in the molecule. It is noteworthy that **Deoxytopsentin** exists as a mixture of two tautomers in neutral solutions, which can lead to a doubling of some signals in the NMR spectra.[1]

Table 3: ¹H NMR Spectroscopic Data for Deoxytopsentin (in Acetone-d₆)

Complete ${}^{1}H$ NMR data for the tautomeric mixture in acetone-d $_{6}$ is not fully detailed in the primary literature.

Table 4: ¹³C NMR Spectroscopic Data for Deoxytopsentin (Protonated form in CD₃COCD₃, D₂O, CF₃COOD)



Chemical Shift (ppm)	Multiplicity	Assignment
172.1	S	C-10
141.5	S	C-11
138.5	d	C-2

This data represents the protonated form of **Deoxytopsentin** as reported by Bartik et al. (1987). A complete list for the neutral form is not available in the provided sources.

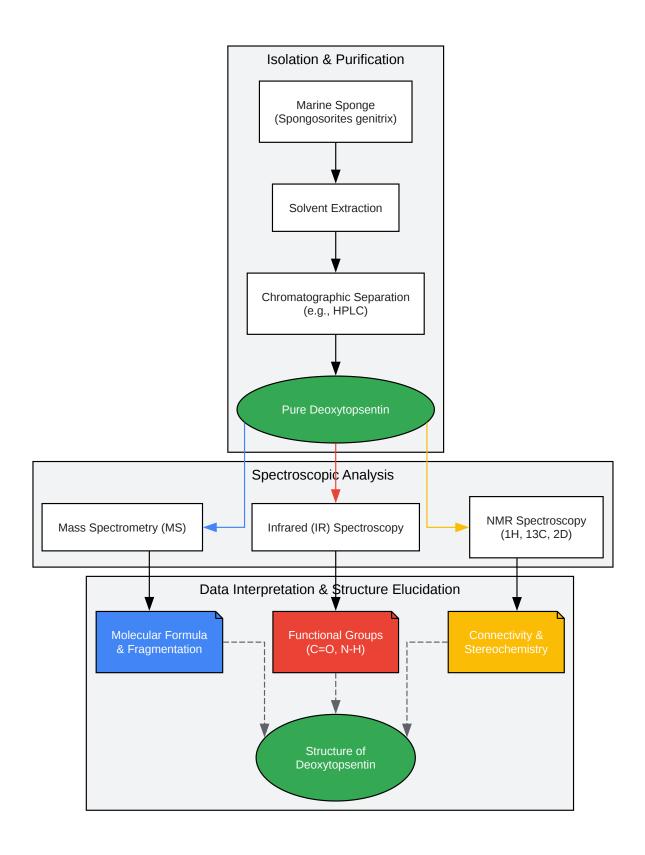
Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400, 500, or 600 MHz NMR spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for the complete assignment of proton and carbon signals. For the analysis of the protonated form, a few drops of deuterated trifluoroacetic acid (CF₃COOD) and D₂O were added to the acetone-d₆ solution.

Workflow for Spectroscopic Analysis of Deoxytopsentin

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a marine natural product like **Deoxytopsentin**.





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Caption: Workflow for the Isolation and Spectroscopic Characterization of **Deoxytopsentin**.



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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Deoxytopsentin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054002#spectroscopic-data-for-deoxytopsentin-nmr-ms-ir]

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